molecular formula C14H15NO2 B14243819 [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol CAS No. 184432-20-0

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol

Cat. No.: B14243819
CAS No.: 184432-20-0
M. Wt: 229.27 g/mol
InChI Key: DPVMRKPAOPNUIX-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol is a complex organic compound with a unique structure that combines an amino group, a dihydrobenzochromene core, and a methanol group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dihydrobenzochromene core, followed by the introduction of the amino and methanol groups through selective functionalization reactions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methanol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymology and cellular biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, while the dihydrobenzochromene core can participate in various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.

    Thiazole Derivatives: Thiazole-containing compounds, like thiamine, also exhibit diverse biological activities.

    Coumarin Derivatives: Coumarins, such as warfarin, have a benzopyranone structure similar to the dihydrobenzochromene core.

Uniqueness

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

184432-20-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol

InChI

InChI=1S/C14H15NO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14,16H,7-8,15H2/t10-,14-/m0/s1

InChI Key

DPVMRKPAOPNUIX-HZMBPMFUSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)N)CO

Canonical SMILES

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.